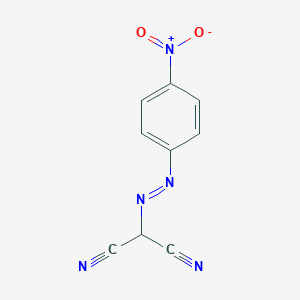

4-Nitrobenzeneazomalononitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-nitrophenyl)diazenyl]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N5O2/c10-5-8(6-11)13-12-7-1-3-9(4-2-7)14(15)16/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGNLOOXOIBSOLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC(C#N)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801254301 | |

| Record name | 2-[2-(4-Nitrophenyl)diazenyl]propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801254301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3722-13-2 | |

| Record name | 2-[2-(4-Nitrophenyl)diazenyl]propanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3722-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malononitrile, ((p-nitrophenyl)azo)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003722132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC21673 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[2-(4-Nitrophenyl)diazenyl]propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801254301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-nitrophenyl)diazenylpropanedinitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR6B232UCX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Nitrobenzeneazomalononitrile CAS number and properties

An In-Depth Technical Guide to 4-Nitrobenzeneazomalononitrile (CAS No. 1080-02-0)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction

This compound, also known by its systematic IUPAC name 2-((4-nitrophenyl)diazenyl)malononitrile, is an organic compound featuring a potent combination of functional groups: a nitro-substituted aromatic ring, an azo linkage (-N=N-), and a malononitrile group. This structure places it within the broad class of azo dyes and functional organic materials. The electron-withdrawing nature of the p-nitro group significantly influences the electronic properties of the azo chromophore, making it a subject of interest for applications in dyeing, nonlinear optics, and as a versatile chemical intermediate. This guide provides a comprehensive overview of its chemical identity, synthesis, handling, and potential applications, grounded in established chemical principles.

Chemical Identity and Properties

The foundational step in working with any chemical is to confirm its identity and physical characteristics. This compound is registered under CAS Number 1080-02-0. Like many azo compounds with an adjacent active methylene group, it can exist in equilibrium with its hydrazone tautomer, 2-(2-(4-nitrophenyl)hydrazinylidene)malononitrile. For clarity, this guide will primarily refer to the azo form.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 1080-02-0 | [1][2][3] |

| IUPAC Name | 2-((4-nitrophenyl)diazenyl)malononitrile | [4] |

| Common Synonyms | p-Nitrophenylazomalononitrile, this compound | [4] |

| Molecular Formula | C₉H₅N₅O₂ | Calculated from structure |

| Molecular Weight | 215.17 g/mol | Calculated from structure |

Table 2: Physical and Chemical Properties

| Property | Value | Notes |

| Appearance | Yellow Solid | Based on typical azo compounds of this type. |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate | Sourced from chemical supplier data, should be experimentally verified. |

| Melting Point | Not readily available in cited literature. | Must be determined experimentally. |

| Boiling Point | Not readily available; likely to decompose upon heating. | Azo compounds can be thermally unstable. |

Synthesis: The Azo Coupling Reaction

The synthesis of this compound is a classic example of an azo coupling reaction, a cornerstone of dye chemistry. The process is a robust, two-step electrophilic aromatic substitution where a diazonium salt acts as the electrophile and a carbanion from an active methylene compound serves as the nucleophile.

Pillar of Expertise: Understanding the "Why"

-

Diazotization of 4-Nitroaniline: The process begins with the conversion of the primary aromatic amine, 4-nitroaniline, into a p-nitrobenzenediazonium salt. This is achieved using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl.

-

Causality: The reaction must be conducted at low temperatures (0–5 °C).[5] This is because aryl diazonium salts are thermally unstable. At higher temperatures, the C-N bond can cleave, leading to the evolution of nitrogen gas and the formation of undesired phenolic byproducts. The strong electron-withdrawing nitro group enhances the electrophilicity of the diazonium ion, making it a highly reactive intermediate for the subsequent coupling step.[6]

-

-

Coupling with Malononitrile: Malononitrile (CH₂(CN)₂) is the coupling component. The methylene protons of malononitrile are highly acidic due to the strong electron-withdrawing effect of the two adjacent nitrile groups.

-

Causality: In a slightly basic or buffered medium, malononitrile is deprotonated to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile that readily attacks the electrophilic terminal nitrogen of the diazonium salt, forming the stable C-N bond of the final azo product.

-

Experimental Protocol: A Self-Validating System

This protocol is a generalized procedure based on established methods for azo coupling.[5][7]

Step 1: Preparation of p-Nitrobenzenediazonium Chloride Solution (Electrophile)

-

In a 250 mL beaker, dissolve 1.38 g (10 mmol) of 4-nitroaniline in 20 mL of 3M hydrochloric acid. Gentle heating may be required to achieve dissolution; however, the solution must be cooled back down.

-

Place the beaker in an ice-salt bath and cool the solution to 0–5 °C with continuous stirring.

-

In a separate flask, prepare a solution of 0.70 g (10.1 mmol) of sodium nitrite in 5 mL of cold water.

-

Add the sodium nitrite solution dropwise to the cold 4-nitroaniline solution over 10-15 minutes. The key is to maintain the temperature below 5 °C throughout the addition.

-

After the addition is complete, stir the resulting pale yellow diazonium salt solution for an additional 15 minutes in the ice bath. It is now ready for the coupling step.

Step 2: Coupling Reaction (Formation of Azo Compound)

-

In a 500 mL beaker, dissolve 0.66 g (10 mmol) of malononitrile in 50 mL of ethanol.

-

To this solution, add 15 g of sodium acetate trihydrate. This creates a buffered, slightly alkaline environment necessary to deprotonate the malononitrile without excessively degrading the diazonium salt.

-

Cool the malononitrile solution to 0–5 °C in an ice bath.

-

Slowly, and with vigorous stirring, add the previously prepared diazonium salt solution to the malononitrile solution.

-

A brightly colored precipitate should form almost immediately.

-

Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.

-

Collect the solid product by vacuum filtration, wash it with cold water to remove inorganic salts, and then with a small amount of cold ethanol to remove unreacted starting materials.

-

Dry the product in a desiccator. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Visualization of Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Applications and Research Interest

While large-scale industrial use for CAS 1080-02-0 is not extensively documented, its molecular architecture suggests several areas of high potential for research and development.

-

Disperse Dyes: As a small, neutral azo molecule with low water solubility, it fits the profile of a disperse dye. These dyes are used for coloring synthetic fibers like polyester and nylon. Its utility and color fastness would need to be experimentally determined.[7]

-

Functional Materials: The combination of a donor group (azo nitrogen lone pairs) and a strong acceptor group (nitro and nitrile functionalities) creates a "push-pull" electronic system. Such systems are known to exhibit interesting properties, including:

-

Nonlinear Optics (NLO): Molecules with large hyperpolarizabilities are sought for applications in optical communications and data storage.

-

Chemosensors: The color of the chromophore may be sensitive to changes in its chemical environment (e.g., pH, presence of specific ions), forming the basis for a sensor.

-

-

Synthetic Intermediate: The reactive nitrile groups and the azo linkage can serve as handles for further chemical modification, making it a building block for more complex molecules, including pharmaceuticals or novel heterocyclic systems.

Safety and Handling (EHS)

-

Hazard Assessment:

-

Aromatic Nitro Compounds: Often toxic, can be absorbed through the skin, and may cause methemoglobinemia.

-

Nitriles: Acutely toxic if ingested, inhaled, or absorbed through the skin. Can metabolize to release cyanide. Malononitrile itself is a toxic substance.[8]

-

Azo Compounds: Can be thermally sensitive and may decompose exothermically. Some are classified as skin/eye irritants.

-

-

Recommended Handling Procedures:

-

Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[9]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Hand Protection: Nitrile or other chemically resistant gloves should be worn.

-

Body Protection: A lab coat must be worn.

-

-

Safe Practices: Avoid creating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[10]

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[10]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Structural and Spectroscopic Analysis

As previously mentioned, this molecule can exist as either the azo or hydrazone tautomer. X-ray crystallography has been performed on a related compound, confirming the planar nature of the molecule in its hydrazone form in the solid state.[11][12]

Table 3: Crystallographic Data for the Hydrazone Tautomer

| Parameter | Value | Source |

| Formula | C₉H₅N₅O₂ | [11][12] |

| Crystal System | Monoclinic | [11] |

| Space Group | P2₁/c | [11][12] |

| a (Å) | 11.961 (2) | [11] |

| b (Å) | 5.8310 (12) | [11] |

| c (Å) | 14.569 (3) | [11] |

| β (°) | 110.98 (3) | [11] |

| Volume (ų) | 948.7 (3) | [11] |

Expected Spectroscopic Features:

-

FT-IR (Infrared Spectroscopy): Key peaks would include a sharp stretch for the nitrile groups (C≡N) around 2220-2260 cm⁻¹, strong asymmetric and symmetric stretches for the nitro group (NO₂) around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹ respectively, and a stretch for the azo bond (N=N) around 1400-1450 cm⁻¹ (often weak).

-

¹H NMR (Proton NMR): The spectrum would be dominated by signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the nitro-substituted ring would likely appear as two distinct doublets due to their para substitution pattern. A signal for the single proton on the malononitrile carbon would also be present.

-

UV-Vis Spectroscopy: As a colored compound, it will have strong absorbance in the visible region, characteristic of the extended π-conjugation of the azo chromophore.

Conclusion

This compound (CAS 1080-02-0) is a classic azo compound whose synthesis is both instructive and reliable via the diazotization-coupling pathway. Its rich functionality imparts significant potential for use as a dye and in the development of novel functional materials. While it is a valuable molecule for research, the lack of extensive safety data necessitates a cautious and well-informed handling approach based on the known risks of its constituent chemical groups. This guide provides the foundational knowledge for scientists to synthesize, handle, and explore the applications of this intriguing compound.

References

-

ChemWhat. (n.d.). This compound CAS#: 1080-02-0. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Malononitrile. Retrieved from [Link]

-

Chen, K.-Y., et al. (2012). 2-(4-Nitrobenzylidene)malononitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o957. Available at: [Link]

-

Al-Ayed, A. S. (2019). An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins. Beni-Suef University Journal of Basic and Applied Sciences, 8(1), 10. Available at: [Link]

- Google Patents. (1974). US3793305A - One-step process of preparing azo dyes by simultaneous diazotization.

-

Wang, C.-J., et al. (2010). 2-[2-(4-Nitrophenyl)hydrazinylidene]malononitrile. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o196. Available at: [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (2016). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]

-

ResearchGate. (2010). 2-[2-(4-Nitrophenyl)hydrazinylidene]malononitrile. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 2-(4-NITROPHENYL)DIAZENYLPROPANEDINITRILE. Retrieved from [Link]

-

ResearchGate. (2012). 2-(4-Nitrobenzylidene)malononitrile. Retrieved from [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. 1080-02-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound CAS#: 1080-02-0 [m.chemicalbook.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ijirset.com [ijirset.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. 2-[2-(4-Nitrophenyl)hydrazinylidene]malononitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Whitepaper: A Multi-Spectroscopic Approach to the Structural Elucidation of 4-Nitrobenzeneazomalononitrile

An In-depth Technical Guide for Drug Development Professionals and Researchers

Abstract: The unequivocal determination of a chemical structure is a cornerstone of chemical research and drug development. Novel compounds, even those with seemingly straightforward syntheses, require rigorous characterization to ensure identity, purity, and safety. This guide provides an in-depth, logic-driven framework for the complete structural elucidation of 4-nitrobenzeneazomalononitrile, a molecule featuring a highly conjugated system of nitro, azo, and dinitrile functional groups. We will proceed from a hypothesized structure based on its synthesis to its definitive confirmation using a suite of orthogonal analytical techniques, including mass spectrometry (MS), infrared (FT-IR) and UV-Visible (UV-Vis) spectroscopy, and advanced nuclear magnetic resonance (NMR) spectroscopy. This document is designed not as a simple recitation of data, but as a technical guide for researchers, explaining the causality behind each experimental choice and the logical flow of data integration required to build an irrefutable structural proof.

Foundational Analysis: Synthesis Pathway and The Hypothesized Structure

The logical starting point for any structural elucidation is to propose a candidate structure based on a reliable synthetic route. Azo compounds are classically synthesized via a two-step diazotization-coupling reaction.[1]

1.1. Proposed Synthesis

The target molecule, this compound, is synthesized by the diazotization of 4-nitroaniline, which generates a reactive 4-nitrobenzenediazonium salt. This electrophilic intermediate is then immediately reacted with an active methylene compound, malononitrile, which serves as the nucleophilic coupling partner.[2][3] The reaction is typically conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[1]

A recent study confirms that the coupling of diazotized 4-nitroaniline with malononitrile yields a product with the CAS Number 1080-02-0.[4] Based on this well-established reaction mechanism, we can confidently propose the structure shown below and its corresponding molecular formula and weight.

-

Molecular Formula: C₉H₅N₅O₂

-

Exact Molecular Weight: 215.0443 g/mol

Caption: Proposed synthesis of this compound.

It is important to note that the product may exist in tautomeric forms, specifically the azo form shown and a hydrazone form (2-[2-(4-nitrophenyl)hydrazinylidene]malononitrile). Spectroscopic analysis, particularly NMR, will be critical in determining the dominant tautomer in solution.[4]

A Multi-Pronged Spectroscopic Verification Strategy

With a hypothesized structure, we employ a series of complementary spectroscopic techniques. The strategy is to move from broad-stroke confirmation (correct mass, presence of functional groups) to a fine-detailed map of atomic connectivity.

Mass Spectrometry: The Molecular Weight Gatekeeper

Expertise & Causality: Our first analytical step is Mass Spectrometry (MS). Its primary purpose is to act as a gatekeeper, confirming that the synthesized compound has the correct molecular weight. Failure at this stage would immediately invalidate the proposed structure. We select high-resolution mass spectrometry (HRMS) to obtain an exact mass, which provides a higher degree of confidence in the elemental composition compared to nominal mass.

Experimental Protocol (ESI-MS):

-

Sample Preparation: Dissolve approximately 1 mg of the purified solid in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Analysis Mode: Operate in both positive and negative ion modes to maximize the chance of observing the molecular ion.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500.

Predicted Data & Interpretation: The primary goal is to observe the molecular ion. The fragmentation pattern provides corroborating evidence for the proposed structure by revealing stable substructures.

| Ion | Predicted m/z (Exact Mass) | Interpretation |

| [M+H]⁺ | 216.0521 | Protonated molecular ion, confirming the molecular weight. |

| [M-H]⁻ | 214.0365 | Deprotonated molecular ion. |

| [M-NO₂]⁺ | 169.0456 | Loss of the nitro group, a common fragmentation for aromatic nitro compounds. |

| [C₆H₄N₂]⁺ | 122.0374 | 4-nitrophenyl cation fragment. |

| [C₆H₄N=N]⁺ | 104.0374 | Benzenediazonium fragment. |

Table 1: Predicted HRMS data for C₉H₅N₅O₂.

The successful detection of the ion at m/z 216.0521 would provide strong evidence for the proposed molecular formula.

FT-IR Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: Following mass confirmation, Fourier-Transform Infrared (FT-IR) spectroscopy is employed to rapidly verify the presence of the key functional groups hypothesized in the structure. This technique is highly reliable for identifying characteristic bond vibrations. The presence or absence of expected peaks serves as a crucial validation checkpoint.

Experimental Protocol (ATR-FTIR):

-

Sample Preparation: Place a small amount of the dry, purified solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Processing: Perform a background subtraction using the empty ATR crystal.

Predicted Data & Interpretation: Each functional group in the molecule has a characteristic absorption frequency. The FT-IR spectrum should act as a fingerprint confirming these moieties.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Comparative Evidence |

| ~2230 | C≡N Stretch | Nitrile | A strong, sharp peak is expected. Seen at 2235 cm⁻¹ in a related chlorobenzylidene malononitrile.[5] |

| ~1590 | Aromatic C=C Stretch | Aromatic Ring | Characteristic stretching of the benzene ring. |

| ~1525 | Asymmetric N-O Stretch | Nitro (NO₂) | Strong absorption, typical for aromatic nitro compounds. |

| ~1450 | N=N Stretch | Azo | Often weak or medium intensity and can be obscured by aromatic signals. |

| ~1345 | Symmetric N-O Stretch | Nitro (NO₂) | A second strong absorption confirming the nitro group. |

| ~860 | C-H Out-of-Plane Bend | 1,4-disubstituted Ring | Confirms the para-substitution pattern on the aromatic ring. |

Table 2: Predicted FT-IR absorption frequencies for this compound.

The observation of these key bands, especially the sharp nitrile peak and the two strong nitro peaks, provides robust, piece-wise confirmation of the molecular architecture.

UV-Visible Spectroscopy: Mapping the Conjugated System

Expertise & Causality: The proposed structure contains an extensive π-conjugated system spanning the nitro-substituted ring, the azo bridge, and the dicyano group. UV-Visible spectroscopy is the ideal tool to probe this electronic structure. The position and intensity of the maximum absorption wavelength (λmax) are highly sensitive to the length and nature of the conjugated system, and the observed color of the compound is a direct result of this absorption.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution (~10⁻⁵ M) of the compound in a UV-transparent solvent such as ethanol or acetonitrile.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the spectrum from 200 nm to 800 nm, using the pure solvent as a reference blank.

Predicted Data & Interpretation: Azo dyes are known for their strong absorption in the visible or near-UV range.[2]

-

π → π* Transition: A very intense absorption band is expected, likely in the 350-450 nm range, corresponding to the electronic transition along the extended conjugated system. The electron-withdrawing nitro and dicyano groups will cause a significant bathochromic (red) shift compared to simpler azo compounds.

-

n → π* Transition: A weaker absorption band may be observed at a longer wavelength, corresponding to the transition of a non-bonding electron from a nitrogen atom to an anti-bonding π* orbital. This band is often submerged by the more intense π → π* transition.

The presence of a strong absorption band in the near-UV or visible region would be consistent with the proposed highly conjugated azo dye structure.

NMR Spectroscopy: The Definitive Structural Blueprint

Expertise & Causality: While other methods provide valuable pieces of the puzzle, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive blueprint of the molecule's carbon-hydrogen framework. 1D NMR (¹H, ¹³C) allows us to count, characterize, and identify the chemical environment of each unique proton and carbon. 2D NMR (HSQC, HMBC) is the final arbiter, unequivocally establishing the connectivity between atoms through one-bond and multiple-bond correlations.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H).

-

Data Acquisition: Acquire ¹H, ¹³C{¹H}, DEPT-135, HSQC, and HMBC spectra using standard pulse programs.

Predicted ¹H NMR Spectrum & Interpretation (400 MHz, CDCl₃): The proton spectrum is expected to be relatively simple and highly informative.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Comparative Evidence |

| ~8.45 | Doublet (d) | 2H | H-2, H-6 | Protons ortho to the strongly electron-withdrawing NO₂ group are highly deshielded. In 2-(4-nitrobenzylidene)malononitrile, these appear at δ 8.41 ppm.[6] |

| ~8.05 | Doublet (d) | 2H | H-3, H-5 | Protons ortho to the azo group. The AA'BB' pattern (two doublets) is characteristic of a 1,4-disubstituted benzene ring. |

| ~7.80 | Singlet (s) | 1H | CH | The lone proton on the malononitrile carbon. Its singlet nature confirms it has no adjacent proton neighbors. This peak is key for confirming the azo-methine link. |

Table 3: Predicted ¹H NMR data for this compound.

Predicted ¹³C NMR Spectrum & Interpretation (100 MHz, CDCl₃): The carbon spectrum, aided by a DEPT-135 experiment (which shows CH/CH₃ as positive and CH₂ as negative signals, with quaternary carbons absent), will reveal all unique carbon environments.

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |

| ~155 | Absent | C-4 | Aromatic carbon attached to the NO₂ group, deshielded. |

| ~148 | Absent | C-1 | Aromatic carbon attached to the azo group. |

| ~125 | Positive | C-2, C-6 | Protonated aromatic carbons ortho to the NO₂ group. |

| ~124 | Positive | C-3, C-5 | Protonated aromatic carbons ortho to the azo group. |

| ~113 | Absent | C≡N | Characteristic chemical shift for nitrile carbons. |

| ~85 | Positive | CH | The methine carbon of the malononitrile moiety. |

| ~75 | Absent | C(CN)₂ | The quaternary carbon of the malononitrile group attached to the azo nitrogen. |

Table 4: Predicted ¹³C NMR data for this compound.

Trustworthiness through 2D NMR Self-Validation: The final, irrefutable proof comes from Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, which reveals 2- and 3-bond correlations between protons and carbons. This allows us to "walk" across the molecule, connecting the verified fragments.

Caption: Key expected HMBC correlations for structural confirmation.

Key HMBC Correlations for Verification:

-

Aromatic Ring to Azo Link: The aromatic protons H-3/H-5 should show a ³J correlation to the azo-linked carbon, C-1.

-

Methine to Azo Link: The methine proton (CH) should show a ²J or ³J correlation to the azo-linked aromatic carbon, C-1, definitively connecting the two halves of the molecule.

-

Methine to Nitriles: The methine proton should show a ²J correlation to the nitrile carbons (C≡N), confirming the malononitrile fragment's integrity.

Data Integration and Final Confirmation

Caption: Logical workflow for structural elucidation.

The process is self-validating. The molecular formula determined from HRMS is confirmed by the functional groups seen in FT-IR and the atom counts from NMR. The conjugated system suggested by the structure is confirmed by UV-Vis. Finally, the precise connectivity map from 2D NMR confirms the initial hypothesis, leaving no room for ambiguity. Through this rigorous, multi-spectroscopic approach, the structure of this compound can be confirmed with the highest degree of scientific certainty.

References

-

Supplementary Information for a research article. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Al-Ayed, A. S. (2016). An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins. Saudi Pharmaceutical Journal, 24(4), 458-461. Available from: [Link]

-

Electronic Supplementary Information (ESI) First Report of Application of Simple Molecular Complexes as Organo-Catalyst for Knoevenagel Condensation. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Espinoza, E. O., et al. (2002). The identification of sodium fluoroacetate (compound 1080) employing NMR spectroscopy. Journal of Forensic Sciences, 47(3), 573-577. Available from: [Link]

-

Synthesis, Characterization of 4-Nitrobenzamide Derivatives and their Antimicrobial Activity. (n.d.). ResearchGate. Retrieved from [Link]

-

Ghodke, S. S., et al. (2015). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. International Journal of Innovative Research in Science, Engineering and Technology, 4(7). Available from: [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

- Dilute sulfuric acid diazotization process of substituted phenylamine. (2014). Google Patents.

-

Balcı, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available from: [Link]

-

PubChem. (n.d.). 4-Nitrobenzylidene malononitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Espinoza, E. O., et al. (2002). The Identification of Sodium Fluoroacetate (Compound 1080) Employing NMR Spectroscopy. ResearchGate. Available from: [Link]

-

DIAZOTISATION AND COUPLING. (n.d.). Pharm D GURU. Retrieved from [Link]

-

Mechanism for synthesis of 4-nitrophenylhydrazine from the diazonium salt of 4-nitroaniline. (2015). Chemistry Stack Exchange. Retrieved from [Link]

-

Figure S17. 1 H NMR spectrum of 2-(4-nitrobenzylidene) malononitrile (3i). (n.d.). ResearchGate. Retrieved from [Link]

-

2-(4-Nitrobenzyl)malononitrile. (n.d.). SpectraBase. Retrieved from [Link]

-

2-(4-NITROPHENYL)DIAZENYLPROPANEDINITRILE. (n.d.). GSRS. Retrieved from [Link]

-

Chang, M.-J., et al. (2012). 2-(4-Nitrobenzylidene)malononitrile. Acta Crystallographica Section E: Structure Reports Online, 68(4), o957. Available from: [Link]

-

Fun, H.-K., et al. (2008). 2-[2-(4-Nitrophenyl)hydrazinylidene]malononitrile. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2423. Available from: [Link]

-

Wang, Y., et al. (2024). Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. Molecules, 29(1), 219. Available from: [Link]

-

Synthesis and spectral characterization of 4-amino-4'-chlorobenzophenone. (n.d.). ResearchGate. Retrieved from [Link]

-

(a) The UV-vis spectra of the reaction between 4-nitrobenzaldehyde 2.... (n.d.). ResearchGate. Retrieved from [Link]

-

Gopinath, K., et al. (2024). Synthesis and characterization of 4-nitro benzaldehyde with ZnO-based nanoparticles for biomedical applications. Journal of Basic Microbiology, 64(2), e202300494. Available from: [Link]

-

2-(Phenyldiazenyl)malononitrile. (n.d.). SpectraBase. Retrieved from [Link]

-

Raj, B. N. B., et al. (2008). Synthesis, spectral characterization and crystal structure of N-2-hydroxy-4-methoxybenzaldehyde-N'-4-nitrobenzoyl hydrazone and its square planar Cu(II) complex. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(4), 1253-1260. Available from: [Link]

-

Phenol, 4-nitro-. (n.d.). NIST WebBook. Retrieved from [Link]

-

The synthesis and NMR spectral assignments of 3-nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one. (n.d.). ResearchGate. Retrieved from [Link]

-

Malononitrile, benzyl 4-bromophenyldiazenyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

2-(4-Nitrophenyl)-2,3-diphenyl-propanenitrile. (n.d.). SpectraBase. Retrieved from [Link]

Sources

- 1. pharmdguru.com [pharmdguru.com]

- 2. An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijirset.com [ijirset.com]

- 4. 2-[2-(4-Nitrophenyl)hydrazinylidene]malononitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

4-Nitrobenzeneazomalononitrile molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Nitrobenzeneazomalononitrile, a versatile organic compound with significant potential in medicinal chemistry and materials science. This document details its molecular characteristics, a robust synthesis protocol, expected spectroscopic data, and a discussion of its potential applications, particularly in the realm of antimicrobial and anticancer research. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Molecular Identity and Physicochemical Properties

This compound, also known as 2-((4-nitrophenyl)diazenyl)malononitrile, is an organic molecule characterized by the presence of a nitro-substituted phenyl ring linked to a malononitrile group via an azo bridge. This unique combination of functional groups imparts distinct electronic and chemical properties to the molecule.

The molecular formula for this compound is C₉H₄N₄O₂ .

The molecular weight is calculated to be 200.16 g/mol .

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₄N₄O₂ | - |

| Molecular Weight | 200.16 g/mol | - |

| Appearance | Expected to be a colored solid | General knowledge of azo compounds |

| Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and acetone | Inferred from related compounds |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the diazotization of 4-nitroaniline followed by an azo coupling reaction with malononitrile, an active methylene compound.

Synthesis Pathway

The overall synthetic pathway can be visualized as follows:

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is a standard procedure for the synthesis of arylazo malononitriles.

Materials:

-

4-Nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Malononitrile

-

Sodium Hydroxide (NaOH) or Sodium Acetate

-

Ice

-

Distilled water

-

Ethanol

Step 1: Preparation of 4-Nitrobenzenediazonium Chloride Solution

-

In a 250 mL beaker, dissolve a specific molar amount of 4-nitroaniline in a solution of concentrated hydrochloric acid and water.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath with constant stirring.

-

In a separate beaker, prepare a solution of sodium nitrite in cold water.

-

Add the sodium nitrite solution dropwise to the cold 4-nitroaniline solution, ensuring the temperature remains below 5 °C.[1]

-

After the addition is complete, continue stirring for 15-20 minutes at the same temperature. The formation of the diazonium salt is indicated by a clear, pale-yellow solution.

Step 2: Azo Coupling with Malononitrile

-

In a separate 500 mL beaker, dissolve a molar equivalent of malononitrile in an aqueous solution of sodium hydroxide or a buffer solution of sodium acetate.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the freshly prepared 4-nitrobenzenediazonium chloride solution to the malononitrile solution with vigorous stirring. The coupling reaction is immediate, resulting in the precipitation of a colored product.

-

Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the completion of the reaction.

-

Collect the precipitated this compound by vacuum filtration.

-

Wash the solid product with cold water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Wavelength/Shift | Functional Group Assignment |

| UV-Vis (in Ethanol) | ~250-280 nm (π-π* transition)~350-450 nm (n-π* transition) | Aromatic system and azo group |

| FT-IR (KBr pellet, cm⁻¹) | ~2230-2210 (sharp, strong)~1600-1580 (medium)~1530-1500 & 1350-1330 (strong)~1450-1400 (medium) | C≡N (nitrile)C=C (aromatic)NO₂ (nitro)N=N (azo) |

| ¹H NMR (DMSO-d₆, δ ppm) | ~8.4-8.2 (doublet, 2H)~8.0-7.8 (doublet, 2H)~5.5 (singlet, 1H) | Aromatic protons ortho to NO₂Aromatic protons meta to NO₂Methine proton |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~150-148~145-143~126-124~123-121~115-113~70-65 | Aromatic C-NO₂Aromatic C-N=NAromatic CH (ortho to NO₂)Aromatic CH (meta to NO₂)C≡N (nitrile)Methine C |

Potential Applications in Drug Development

The unique structural features of this compound suggest its potential as a scaffold in the development of novel therapeutic agents. The presence of the nitro group, a known pharmacophore in various antimicrobial and anticancer drugs, combined with the azo linkage and dinitrile functionality, opens avenues for diverse biological activities.

Antimicrobial and Antifungal Activity

Azo compounds, particularly those bearing electron-withdrawing groups like the nitro group, have demonstrated significant antimicrobial activity.[2][3] The nitro group can be reduced within microbial cells to generate reactive nitrogen species, leading to cellular damage and death.[4] The dicyanomethane moiety may also contribute to the biological activity. Arylazo dicyanomethane derivatives have been investigated for their antifungal properties. It is hypothesized that this compound could exhibit broad-spectrum activity against various bacterial and fungal pathogens.

Anticancer Potential

Derivatives of aminobenzonitrile have shown potent cytotoxic activity against various cancer cell lines in preclinical studies. The mechanism of action is often multifaceted, involving the induction of apoptosis and inhibition of key cellular processes. The combination of the nitroaromatic system and the malononitrile group in this compound presents an interesting candidate for anticancer drug discovery.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not available, the safety precautions should be based on the known hazards of its constituent functional groups. Nitroaromatic compounds and nitriles are generally considered toxic.

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of accidental exposure, seek immediate medical attention.

Conclusion

This compound is a synthetically accessible compound with a rich chemical structure that holds considerable promise for applications in drug development. Its straightforward synthesis and the presence of key pharmacophores make it an attractive target for further investigation. Future research should focus on the full characterization of its biological activity, elucidation of its mechanism of action, and the exploration of its potential as a lead compound for novel therapeutics.

References

-

Ali, Y. N., et al. (2022). Azobenzene as Antimicrobial Molecules. Molecules, 27(17), 5678. [Link]

-

El-Sayed, W. A., et al. (2018). Antifungal activity of synthetic di(hetero)arylamines based on the benzo[b]thiophene moiety. Medicinal Chemistry Research, 27(4), 1145-1156. [Link]

-

Fieser, L. F., & Okumura, Y. (1963). Malononitrile. Organic Syntheses, 43, 62. [Link]

-

Hassan, A. A., et al. (2018). Synthesis, Characterization, and Antifungal Activity Evaluation of Some Novel Arylazothiazoles. Journal of Heterocyclic Chemistry, 55(1), 258-267. [Link]

-

Noriega-Rivera, S., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia, 2(3), 1234-1244. [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

-

Vedantu. (n.d.). Why is Diazotization done at Low Temperature. [Link]

-

Chemguide. (n.d.). making diazonium salts from phenylamine (aniline). [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Antifungal activity of synthetic di(hetero)arylamines based on the benzo[b]thiophene moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 4-Nitrobenzeneazomalononitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Nitrobenzeneazomalononitrile, a compound of interest in organic synthesis and potentially in drug development. While qualitative solubility in select chlorinated solvents and esters is known, this guide addresses the critical need for quantitative data by presenting a robust framework for its determination. By elucidating the underlying physicochemical principles and providing detailed experimental protocols, this document serves as an essential resource for researchers seeking to utilize this compound in various solvent systems. We delve into the theoretical aspects of solubility, the specific molecular characteristics of this compound influencing its solvent interactions, and present two reliable methods for quantitative solubility determination: the gravimetric method and UV-Vis spectrophotometry. This guide is designed to empower researchers to generate precise and reproducible solubility data, a cornerstone for successful experimental design, process development, and formulation.

Introduction: Understanding the Importance of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences.[1] For a compound like this compound, understanding its solubility profile in various organic solvents is paramount for a multitude of applications, including:

-

Reaction Media Selection: Choosing an appropriate solvent that can dissolve reactants, reagents, and catalysts is crucial for optimizing reaction kinetics and product yield.

-

Purification and Recrystallization: The differential solubility of a compound in various solvents at different temperatures is the basis for purification by recrystallization.

-

Formulation Development: In the pharmaceutical context, solubility is a key determinant of a drug's bioavailability and dictates the choice of excipients and delivery systems.

-

Analytical Method Development: Techniques such as High-Performance Liquid Chromatography (HPLC) and spectroscopy rely on the solubility of the analyte in the mobile phase or a suitable solvent.

This guide provides a detailed exploration of the factors governing the solubility of this compound and equips the reader with the necessary tools to quantify this critical property.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and the resulting physicochemical properties. A thorough understanding of these characteristics is essential for predicting and interpreting its solubility behavior.

Molecular Structure:

This compound possesses a complex molecular architecture that dictates its interactions with solvent molecules.

Caption: Molecular Structure of this compound.

Key Structural Features Influencing Solubility:

-

Azo Group (-N=N-): The azo group is a chromophore that contributes to the compound's color. It is a region of electron density and can participate in dipole-dipole interactions.

-

Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group, making the benzene ring electron-deficient. This group is highly polar and can act as a hydrogen bond acceptor.[2][3]

-

Malononitrile Group (-CH(CN)2): The two cyano groups are also strongly electron-withdrawing and contribute significantly to the molecule's polarity. The nitrile groups can act as hydrogen bond acceptors.

-

Aromatic Ring: The benzene ring provides a nonpolar surface area, contributing to van der Waals interactions.

Polarity:

The presence of multiple polar functional groups (-NO2, -CN) suggests that this compound is a polar molecule . This inherent polarity is a primary determinant of its solubility, favoring solvents with similar polar characteristics based on the "like dissolves like" principle.

Hydrogen Bonding Capability:

This compound primarily acts as a hydrogen bond acceptor . The oxygen atoms of the nitro group and the nitrogen atoms of the cyano groups can accept hydrogen bonds from protic solvents (e.g., alcohols). The molecule lacks significant hydrogen bond donating capabilities.[2][4]

Theoretical Framework of Solubility

The dissolution of a solid in a liquid is a thermodynamic process governed by the change in Gibbs free energy (ΔG).[5] For dissolution to occur spontaneously, ΔG must be negative. The Gibbs free energy change is related to the enthalpy (ΔH) and entropy (ΔS) of solution by the following equation:

ΔG = ΔH - TΔS

-

Enthalpy of Solution (ΔH): This term represents the net energy change associated with the dissolution process. It involves the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

-

Entropy of Solution (ΔS): This term reflects the change in disorder of the system. Generally, the dissolution of a solid into a liquid leads to an increase in entropy as the molecules become more randomly distributed.[6]

-

Temperature (T): Temperature influences the TΔS term and can therefore affect the overall Gibbs free energy and solubility. For most solids, solubility increases with temperature as the endothermic process of breaking the crystal lattice is favored at higher temperatures.[7][8]

Qualitative Solubility of this compound

Based on available data, this compound is qualitatively described as soluble in the following organic solvents:

These solvents are of moderate to high polarity, which aligns with the polar nature of the solute.

Quantitative Determination of Solubility: Experimental Protocols

To obtain precise and actionable data, quantitative determination of solubility is essential. The following section provides detailed, step-by-step protocols for two widely accepted methods.

The Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility, particularly in volatile organic solvents.[10][11][12][13][14] It involves preparing a saturated solution, evaporating a known volume of the supernatant, and weighing the residual solute.

Experimental Workflow:

Caption: Workflow for the Gravimetric Determination of Solubility.

Step-by-Step Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath is recommended.

-

-

Phase Separation:

-

Allow the undissolved solid to settle completely. Centrifugation can be employed to expedite this process and ensure a clear supernatant.

-

-

Aliquot Transfer:

-

Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette. Avoid disturbing the solid at the bottom.

-

Transfer the aliquot to a pre-weighed, clean, and dry container (e.g., a vial or evaporating dish).

-

-

Solvent Evaporation:

-

Evaporate the solvent from the aliquot under controlled conditions. This can be achieved using a gentle stream of nitrogen, a rotary evaporator, or a vacuum oven at a temperature that does not cause decomposition of the solute.

-

-

Mass Determination:

-

Once the solvent is completely removed, place the container in a desiccator to cool to room temperature and prevent moisture absorption.

-

Weigh the container with the dried solute residue on an analytical balance.

-

-

Solubility Calculation:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty container from the final weight.

-

Express the solubility as mass per unit volume (e.g., g/L or mg/mL) or in molarity (mol/L).

-

UV-Vis Spectrophotometric Method

This method is particularly useful for compounds that possess a strong chromophore, such as the azo group in this compound.[15][16][17][18] It relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

Experimental Workflow:

Caption: Workflow for the Spectrophotometric Determination of Solubility.

Step-by-Step Protocol:

-

Determination of λmax:

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Section 5.1, step 1) to prepare a saturated solution at a constant temperature.

-

-

Dilution of the Saturated Solution:

-

After allowing the excess solid to settle, carefully withdraw a small, precise volume of the clear supernatant.

-

Dilute this aliquot with a known volume of the pure solvent to a concentration that falls within the linear range of the calibration curve. A significant dilution will likely be necessary.

-

-

Absorbance Measurement:

-

Measure the absorbance of the diluted solution at λmax using the UV-Vis spectrophotometer.

-

-

Concentration Determination and Solubility Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of this compound in the chosen solvent.

-

Data Presentation: A Framework for Your Findings

To facilitate comparison and analysis, it is recommended to present the determined solubility data in a structured table.

Table 1: Quantitative Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Polarity Index | Solubility (g/L) | Solubility (mol/L) |

| Hexane | 0.1 | [Insert experimental data] | [Insert experimental data] |

| Toluene | 2.4 | [Insert experimental data] | [Insert experimental data] |

| Diethyl Ether | 2.8 | [Insert experimental data] | [Insert experimental data] |

| Chloroform | 4.1 | [Insert experimental data] | [Insert experimental data] |

| Ethyl Acetate | 4.4 | [Insert experimental data] | [Insert experimental data] |

| Acetone | 5.1 | [Insert experimental data] | [Insert experimental data] |

| Ethanol | 5.2 | [Insert experimental data] | [Insert experimental data] |

| Acetonitrile | 5.8 | [Insert experimental data] | [Insert experimental data] |

| Dimethylformamide (DMF) | 6.4 | [Insert experimental data] | [Insert experimental data] |

| Dimethyl Sulfoxide (DMSO) | 7.2 | [Insert experimental data] | [Insert experimental data] |

Note: Polarity index values are approximate and can vary slightly depending on the scale used.[19][20][21][22][23]

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By integrating the theoretical principles of solubility with detailed, practical experimental protocols, researchers are now equipped to generate the quantitative data necessary for their specific applications. The elucidation of the compound's physicochemical properties offers a basis for rational solvent selection, while the step-by-step methodologies for gravimetric and spectrophotometric analysis ensure the generation of accurate and reproducible results. Adherence to these guidelines will facilitate more efficient and informed research and development involving this compound.

References

-

Wikipedia contributors. (2026). Solubility. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- University of Rochester, Department of Chemistry. (n.d.). Polarity of Solvents.

-

Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]

- Miller, J. M., et al. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 875–880.

- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

-

Eriochrome Black T azo dye concentration calculation using UV-Vis spectrophotometer. (2024, March 18). YouTube. Retrieved from [Link]

-

Biochemistry, Dissolution and Solubility. (2023). In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

LibreTexts. (n.d.). Solubility. Retrieved from [Link]

-

JoVE. (2020, March 26). Video: Solubility - Concept. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

- Abood, N. K. (2020). chapter -iv heterocyclic azo dyes in spectrophotometric analysis 4.1 introduction.

- Al-Adilee, K. J. (2018). The use of azo compounds in the spectrophotometric determination of drugs. Journal of Physics: Conference Series, 1032, 012035.

- Shodex. (n.d.). Polarities of Solvents.

-

Determination of Solubility by Gravimetric Method. (n.d.). Scribd. Retrieved from [Link]

- Worldwidejournals.com. (2011). Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Texile Industuries. Indian Journal of Applied Research, 3(4), 1-2.

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.

- Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf.

- Worldwidejournals.com. (2011). Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Texile Industuries. Paripex - Indian Journal of Research, 3(4), 1-2.

- National Journal of Pharmaceutical Sciences. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 1(1), 58-60.

-

Gravimetric. (n.d.). Scribd. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitrobenzylidene malononitrile. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitrobenzonitrile. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 1080-02-0; ChemWhat Code: 104957. Retrieved from [Link]

- Kozlowski, M. C., et al. (2016). Hydrogen Bonding Parameters by Rapid Colorimetric Assessment: Evaluation of Structural Components Found in Biological Ligands and Organocatalysts. The Journal of organic chemistry, 81(17), 7648–7657.

- Cole, J. M., et al. (2001). Influence of hydrogen bonding on the second harmonic generation effect: neutron diffraction study of 4-nitro-4'-methylbenzylidene aniline. Acta crystallographica. Section B, Structural science, 57(Pt 3), 410–414.

- Frey, P. A. (2001). Quantification of Hydrogen Bond Donating Ability of Biologically Relevant Compounds. Accounts of chemical research, 34(12), 1017–1025.

- Filarowski, A., et al. (2024). Very Strong Hydrogen Bond in Nitrophthalic Cocrystals. Molecules (Basel, Switzerland), 29(15), 3456.

- Frey, P. A. (1998). On the electronic nature of low-barrier hydrogen bonds in enzymatic reactions.

Sources

- 1. Solubility - Wikipedia [en.wikipedia.org]

- 2. Hydrogen Bonding Parameters by Rapid Colorimetric Assessment: Evaluation of Structural Components Found in Biological Ligands and Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influence of hydrogen bonding on the second harmonic generation effect: neutron diffraction study of 4-nitro-4'-methylbenzylidene aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of Hydrogen Bond Donating Ability of Biologically Relevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. Video: Solubility - Concept [jove.com]

- 7. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Solubility [chem.fsu.edu]

- 9. This compound CAS#: 1080-02-0 [m.chemicalbook.com]

- 10. ovid.com [ovid.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. pharmacyjournal.info [pharmacyjournal.info]

- 13. pharmajournal.net [pharmajournal.net]

- 14. scribd.com [scribd.com]

- 15. researchgate.net [researchgate.net]

- 16. The use of azo compounds in the spectrophotometric determination of drugs [sawauniversity.edu.iq]

- 17. worldwidejournals.com [worldwidejournals.com]

- 18. [PDF] Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Texile Industuries | Semantic Scholar [semanticscholar.org]

- 19. research.cbc.osu.edu [research.cbc.osu.edu]

- 20. lab.vanderbilt.edu [lab.vanderbilt.edu]

- 21. Reagents & Solvents [chem.rochester.edu]

- 22. shodex.com [shodex.com]

- 23. organometallics.it [organometallics.it]

Theoretical Underpinnings of 4-Nitrobenzeneazomalononitrile: A Technical Guide for Advanced Research

Foreword: Navigating the Nomenclature

In the realm of specialized chemical compounds, precise nomenclature is paramount. The subject of this guide, while often referred to as 4-Nitrobenzeneazomalononitrile, is more accurately identified by its IUPAC name: 2-[(4-nitrophenyl)hydrazinylidene]propanedinitrile . For clarity and accuracy, this guide will utilize the IUPAC nomenclature. It is crucial for researchers to note the associated CAS number for this specific structure is 3722-12-1 , distinguishing it from other related compounds that may be erroneously cross-referenced. This guide is dedicated to providing a comprehensive theoretical and practical overview of this intriguing molecule for researchers, scientists, and professionals in drug development.

Introduction: A Molecule of Interest

2-[(4-nitrophenyl)hydrazinylidene]propanedinitrile belongs to the class of aryl azo compounds, which are characterized by the presence of a diazene functional group (R-N=N-R') connecting two aromatic rings. The "azomalononitrile" moiety specifically refers to the presence of a dicyanomethylene group attached to the azo linkage. The incorporation of a p-nitrophenyl group introduces strong electron-withdrawing properties, which significantly influences the molecule's electronic structure and reactivity. This unique combination of functional groups makes it a compelling subject for theoretical and experimental investigation, with potential applications in materials science and medicinal chemistry.

Synthesis and Molecular Architecture

The construction of 2-[(4-nitrophenyl)hydrazinylidene]propanedinitrile is a testament to the principles of condensation chemistry. A robust and reproducible synthetic pathway allows for its preparation, providing a solid foundation for further experimental and theoretical exploration.

Synthetic Protocol: A Step-by-Step Guide

The synthesis of 2-[(4-nitrophenyl)hydrazinylidene]propanedinitrile is typically achieved through the condensation reaction of p-nitrophenylhydrazine with malononitrile.[1] This reaction proceeds via a nucleophilic attack of the hydrazine onto one of the nitrile carbons of malononitrile, followed by the elimination of a molecule of ammonia.

Experimental Protocol:

-

Diazotization: A solution of p-toluidine (or a similar p-substituted aniline) is prepared in hydrochloric acid.

-

An aqueous solution of sodium nitrite is added dropwise to the aniline solution at a reduced temperature (typically 0-5 °C) with constant stirring to form the corresponding diazonium salt.

-

Coupling Reaction: An aqueous solution of malononitrile is then added to the freshly prepared diazonium salt solution.

-

The reaction mixture is stirred for a designated period, during which the coupling reaction occurs, leading to the formation of the desired product as a precipitate.

-

Isolation and Purification: The resulting solid is collected by filtration, washed thoroughly with water, and then dried.

-

Recrystallization from a suitable solvent, such as ethanol, is performed to obtain the purified 2-[(4-nitrophenyl)hydrazinylidene]propanedinitrile as yellow crystals.[1]

Molecular Structure: Insights from X-ray Crystallography

The precise three-dimensional arrangement of atoms within 2-[(4-nitrophenyl)hydrazinylidene]propanedinitrile has been elucidated through single-crystal X-ray diffraction.[1] This experimental technique provides invaluable data on bond lengths, bond angles, and the overall conformation of the molecule, which are essential for validating theoretical models.

The crystal structure reveals a nearly planar molecule, a feature that facilitates extensive π-electron delocalization across the entire molecular framework. This planarity is a key determinant of its electronic and photophysical properties. In the solid state, the molecules are organized into inversion dimers through intermolecular N—H⋯N hydrogen bonds, forming distinct supramolecular assemblies.[1]

Table 1: Selected Crystallographic Data for 2-[(4-nitrophenyl)hydrazinylidene]propanedinitrile [1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.961 (2) |

| b (Å) | 5.8310 (12) |

| c (Å) | 14.569 (3) |

| β (°) | 110.98 (3) |

| Volume (ų) | 948.7 (3) |

| Z | 4 |

Theoretical Framework: A Computational Perspective

While specific, in-depth theoretical studies on 2-[(4-nitrophenyl)hydrazinylidene]propanedinitrile are not extensively documented in peer-reviewed literature, a comprehensive understanding of its electronic properties can be constructed through a combination of its known crystal structure and comparative analysis with computationally studied analogous compounds. Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure of similar p-nitrophenyl hydrazone derivatives and aryl azo compounds.[2][3][4][5]

Workflow for Theoretical Analysis

The following workflow outlines a standard computational approach for the theoretical investigation of 2-[(4-nitrophenyl)hydrazinylidene]propanedinitrile:

Sources

- 1. 2-[2-(4-Nitrophenyl)hydrazinylidene]malononitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, characterization, DFT, antioxidant, antibacterial, pharmacokinetics and inhibition of SARS-CoV-2 main protease of some heterocyclic hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic Signature of a Diazocompound: A Technical Guide to 4-Nitrobenzeneazomalononitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Molecular Architecture and Its Spectroscopic Implications

4-Nitrobenzeneazomalononitrile, with the chemical formula C₉H₅N₅O₂, presents a fascinating case study in molecular spectroscopy. The molecule's structure is characterized by a p-nitrophenyl group linked via an azo bridge (-N=N-) to a malononitrile fragment. This unique arrangement of electron-withdrawing groups (nitro and cyano) and a chromophoric azo linkage dictates its distinct spectroscopic behavior. Understanding these structure-spectra correlations is paramount for confirming its synthesis, assessing its purity, and predicting its reactivity.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopic data for this compound. The interpretations provided are grounded in fundamental spectroscopic principles and comparative analysis with structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy provides a high-resolution map of the molecular structure by probing the magnetic environments of atomic nuclei. For this compound, both ¹H and ¹³C NMR are indispensable for structural elucidation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be dominated by signals from the aromatic protons of the p-nitrophenyl ring and the single proton of the malononitrile moiety. The strong electron-withdrawing nature of the nitro group and the azo linkage will significantly influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2, H-6 (aromatic) | 8.3 - 8.5 | Doublet | 8 - 9 |

| H-3, H-5 (aromatic) | 7.9 - 8.1 | Doublet | 8 - 9 |

| CH (malononitrile) | 7.5 - 7.8 | Singlet | N/A |

Causality behind Predictions: The aromatic protons ortho to the electron-withdrawing nitro group (H-2, H-6) are expected to be the most deshielded, appearing at the lowest field. The protons meta to the nitro group (H-3, H-5) will be at a slightly higher field. The characteristic AB quartet or two-doublet pattern is anticipated for this para-substituted ring system. The methine proton of the malononitrile group is expected to be a singlet, significantly downfield due to the deshielding effects of the adjacent cyano groups and the azo bridge.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon environments and offer insights into their electronic nature.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4 (aromatic, attached to NO₂) | 148 - 152 |

| C-1 (aromatic, attached to N=N) | 145 - 149 |

| C-2, C-6 (aromatic) | 124 - 128 |

| C-3, C-5 (aromatic) | 122 - 126 |

| C (azo-linked to malononitrile) | 110 - 115 |

| CN (cyano) | 112 - 116 |

| CH (malononitrile) | 70 - 75 |

Causality behind Predictions: The quaternary carbons attached to the nitro and azo groups (C-4 and C-1) are expected to be the most downfield in the aromatic region. The aromatic carbons will show distinct signals based on their proximity to the substituents. The cyano carbons will appear in their characteristic region. The methine carbon of the malononitrile is expected to be significantly shielded compared to the other carbons in the molecule.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for validating these predictions.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

-

Set the spectral width to cover the expected range (e.g., 0-160 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule by detecting their vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C≡N stretch (nitrile) | 2240 - 2220 | Strong, Sharp |

| N=N stretch (azo) | 1450 - 1400 | Weak to Medium |

| NO₂ asymmetric stretch | 1550 - 1500 | Strong |

| NO₂ symmetric stretch | 1350 - 1300 | Strong |

| C=C stretch (aromatic) | 1600 - 1475 | Medium |

Causality behind Predictions: The IR spectrum is expected to show strong and sharp absorption for the C≡N stretch of the malononitrile group. The nitro group will exhibit two strong characteristic stretching vibrations. The azo N=N stretching vibration is often weak in the IR spectrum. Aromatic C-H and C=C stretching bands will also be present.

Experimental Protocol for IR Spectroscopy (ATR Method)

The Attenuated Total Reflectance (ATR) method is a common and convenient technique for obtaining IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Background Scan: Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Pressure Application: Apply consistent pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

-

Spectrum Acquisition: Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly insightful for conjugated systems like this compound. The extended π-system, encompassing the nitrophenyl ring, the azo bridge, and the malononitrile group, is expected to give rise to characteristic absorption bands.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λ_max (nm) | Molar Absorptivity (ε) |

| π → π* (high energy) | 250 - 280 | High |

| π → π* (low energy) | 350 - 400 | Moderate to High |

| n → π* | 420 - 470 | Low |

Causality behind Predictions: The intense absorption in the UV region (250-280 nm) is attributed to a high-energy π → π* transition within the aromatic ring. The absorption in the near-UV or visible region (350-400 nm) is likely due to a lower-energy π → π* transition involving the entire conjugated system, including the azo group, which is responsible for the compound's color. A weak n → π* transition associated with the lone pair of electrons on the nitrogen atoms of the azo group is expected at a longer wavelength.

Experimental Protocol for UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-grade solvent in which this compound is soluble and that is transparent in the wavelength range of interest (e.g., ethanol, acetonitrile, or dichloromethane).

-

Solution Preparation: Prepare a dilute solution of the compound of a known concentration. The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 for the main absorption band.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a cuvette with the pure solvent and use it as a blank to zero the instrument.

-

Sample Measurement: Fill a matched cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

Visualizing the Molecular Structure and Analytical Workflow

Diagrams are essential for visualizing the relationships between molecular structure and spectroscopic data.

Caption: Molecular structure of this compound.

Caption: General workflow for spectroscopic characterization.

Conclusion: A Predictive but Powerful Analytical Framework